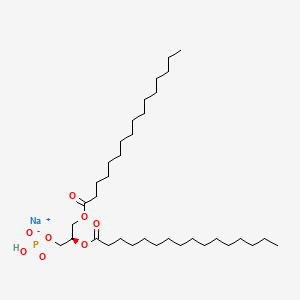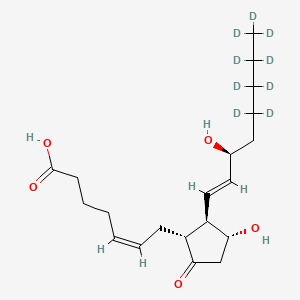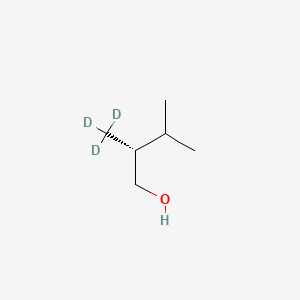
(R)-2,3-双(棕榈酰氧基)丙基磷酸钠
描述
1,2-二棕榈酰-sn-甘油-3-磷酸钠: 是一种磷脂酸,也是人体内源性代谢物。它是一种磷脂,包含在 sn-1 和 sn-2 位置插入的长链棕榈酸。 该化合物用于生成胶束、脂质体和人工膜 。 与游离酸形式相比,该化合物的钠盐形式通常具有更好的水溶性和稳定性 .
科学研究应用
1,2-二棕榈酰-sn-甘油-3-磷酸钠具有广泛的科学研究应用:
化学: 它用于研究脂类化学和膜动力学。
生物学: 它在细胞内和细胞外信号传导中起作用,影响血小板聚集、平滑肌收缩和趋化作用等过程.
准备方法
合成路线和反应条件: 1,2-二棕榈酰-sn-甘油-3-磷酸钠可以通过棕榈酸与甘油反应合成。典型方法包括首先通过与氢氧化钠等碱反应将棕榈酸转化为其钠盐。 然后将该钠盐与甘油反应形成 1,2-二棕榈酰-sn-甘油-3-磷酸钠 .
工业生产方法: 在工业环境中,1,2-二棕榈酰-sn-甘油-3-磷酸钠的生产涉及在受控条件下进行大规模反应,以确保高产率和纯度。 该工艺通常包括甘油与棕榈酸的酯化,然后进行磷酸化和用氢氧化钠中和 .
化学反应分析
反应类型: 1,2-二棕榈酰-sn-甘油-3-磷酸钠可以进行各种化学反应,包括:
氧化: 该反应会导致氧化磷脂的形成。
还原: 还原反应可以将磷酸基团转化为亚磷酸基团。
取代: 在特定条件下,磷酸基团可以被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和臭氧。
还原: 可以使用氢化铝锂等还原剂。
取代: 取代反应通常需要催化剂和特定溶剂才能有效进行。
主要产物:
氧化: 氧化磷脂。
还原: 亚磷酸衍生物。
取代: 取决于引入的取代基的不同,会形成各种取代的磷脂。
作用机制
1,2-二棕榈酰-sn-甘油-3-磷酸钠通过其作为生物活性脂质的作用发挥其作用。它可以刺激各种细胞类型中的各种反应,包括:
血小板聚集: 它促进血小板的聚集,这对凝血至关重要。
平滑肌收缩: 它诱导平滑肌细胞收缩,影响血管张力和血压。
趋化作用: 它吸引免疫细胞到感染或损伤部位。
粘附分子的表达: 它增加有助于细胞相互粘附和与细胞外基质粘附的分子表达.
相似化合物的比较
类似化合物:
1,2-二棕榈酰-sn-甘油-3-磷酸胆碱: 该化合物在结构上相似,但包含胆碱基团而不是磷酸基团.
1,2-二棕榈酰-sn-甘油-3-磷酸甘油: 该化合物具有甘油基团而不是磷酸基团.
独特性: 1,2-二棕榈酰-sn-甘油-3-磷酸钠由于其在信号通路中的特定作用及其形成稳定胶束和脂质体的能力而具有独特性。 它的钠盐形式提高了它的溶解度和稳定性,使其比游离酸形式更适合各种应用 .
属性
IUPAC Name |
sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+1/p-1/t33-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBWFDPPCSTUSZ-MGDILKBHSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68NaO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937581 | |
| Record name | Sodium 2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169051-60-9 | |
| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phosphate, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169051609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOSODIUM 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB9252N8GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















